molecular formula C11H10O4 B13147188 7-Ethoxy-1-benzofuran-3-carboxylic acid

7-Ethoxy-1-benzofuran-3-carboxylic acid

Cat. No.: B13147188
M. Wt: 206.19 g/mol
InChI Key: YRZMIVRHCRYEKF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Mechanism of Action

The mechanism of action of 7-Ethoxy-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 7-Methoxy-1-benzofuran-3-carboxylic acid
  • 7-Hydroxy-1-benzofuran-3-carboxylic acid

Uniqueness

7-Ethoxy-1-benzofuran-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

7-Ethoxy-1-benzofuran-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_3

This compound features a benzofuran moiety with an ethoxy group at the 7-position, which enhances its solubility and biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.

  • Cell Cycle Arrest : Studies have shown that certain benzofuran derivatives induce cell cycle arrest in cancer cells. For example, compounds similar to this compound have been reported to cause G1 phase arrest in hepatoma cells, leading to reduced expression of cyclin D1 and CDK2 .
  • Induction of Apoptosis : The compound has been associated with apoptosis induction through various pathways:
    • Increased expression of pro-apoptotic proteins such as Bax.
    • Decreased levels of anti-apoptotic proteins like Bcl-2 .
    • Activation of caspases involved in the apoptotic process .

Efficacy Against Cancer Cell Lines

A comparative analysis of the cytotoxic effects of this compound against different cancer cell lines reveals its potent activity:

Cell LineIC50 (μM)Mechanism
Huh7 (Hepatoma)45 (24h), 22 (48h)G1 arrest, apoptosis induction
MCF-7 (Breast)Not specifiedApoptosis via mitochondrial pathway
MDA-MB-2312.52Cell cycle disturbance

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

Mechanisms and Efficacy

The compound exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness against Gram-positive bacteria. For instance, MIC values for related compounds range from 16 to 64 µg/mL .

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

  • Tseng et al. Study : Investigated the cytotoxic effects of a related benzofuran derivative on Huh7 cells, demonstrating significant apoptosis and a decrease in cell viability with IC50 values reflecting potent activity .
  • Carbonic Anhydrase Inhibition : A study highlighted that benzofuran-based carboxylic acids act as inhibitors for carbonic anhydrases, which are crucial for tumorigenicity and pH regulation in cancer cells .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-14-9-5-3-4-7-8(11(12)13)6-15-10(7)9/h3-6H,2H2,1H3,(H,12,13)

InChI Key

YRZMIVRHCRYEKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC=C2C(=O)O

Origin of Product

United States

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